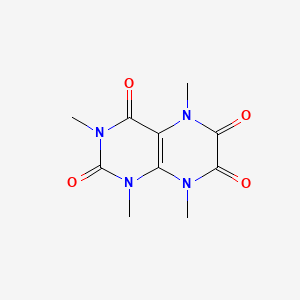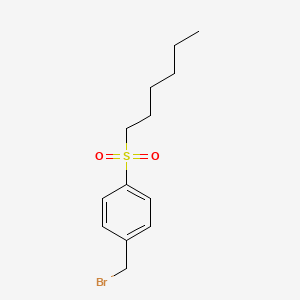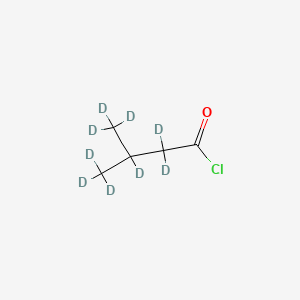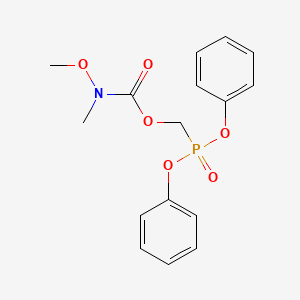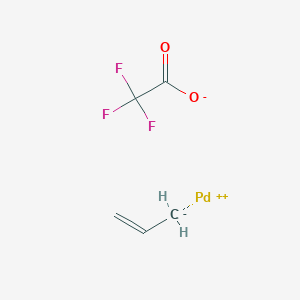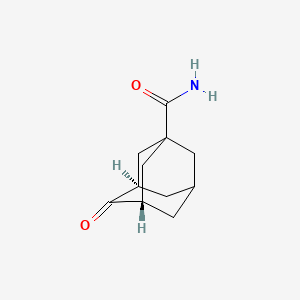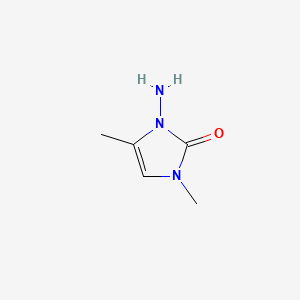
2-Hexanone, 3-ethenyl-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexanone, 3-ethenyl-3-methyl- is an organic compound with the molecular formula C9H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexanone, 3-ethenyl-3-methyl- typically involves the reaction of 3-methyl-3-vinyl-1-butanol with an oxidizing agent. One common method is the oxidation of the alcohol using chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the ketone.
Industrial Production Methods
In an industrial setting, the production of 2-Hexanone, 3-ethenyl-3-methyl- can be achieved through catalytic oxidation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the oxidation of the corresponding alcohol. The reaction is conducted in large-scale reactors with precise control over reaction parameters to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexanone, 3-ethenyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alkenes.
Aplicaciones Científicas De Investigación
2-Hexanone, 3-ethenyl-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Hexanone, 3-ethenyl-3-methyl- involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in various fields of research.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexanone: A simple ketone with a similar structure but lacking the vinyl and methyl groups.
3-Methyl-2-hexanone: Similar to 2-Hexanone, 3-ethenyl-3-methyl- but without the vinyl group.
3-Vinyl-2-hexanone: Similar to 2-Hexanone, 3-ethenyl-3-methyl- but without the methyl group.
Uniqueness
2-Hexanone, 3-ethenyl-3-methyl- is unique due to the presence of both the vinyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in synthetic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
3-ethenyl-3-methylhexan-2-one |
InChI |
InChI=1S/C9H16O/c1-5-7-9(4,6-2)8(3)10/h6H,2,5,7H2,1,3-4H3 |
Clave InChI |
OJWHHZPLGDKUSM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


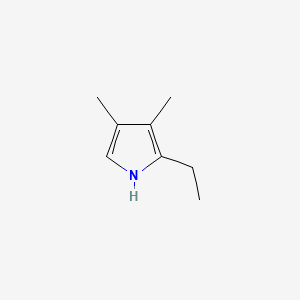
![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)


